molecular formula C10H6FNOS B15148739 5-(2-Fluorophenyl)thiazole-2-carbaldehyde

5-(2-Fluorophenyl)thiazole-2-carbaldehyde

Cat. No.: B15148739
M. Wt: 207.23 g/mol
InChI Key: UMAJOTJHHFOQLP-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)thiazole-2-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a fluorophenyl group at the 5-position and a carbaldehyde group at the 2-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also help in monitoring and controlling the reaction parameters more efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)thiazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 5-(2-Fluorophenyl)thiazole-2-carboxylic acid.

    Reduction: 5-(2-Fluorophenyl)thiazole-2-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Fluorophenyl)thiazole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)thiazole-2-carbaldehyde involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluorophenyl)thiazole-5-carbaldehyde
  • 5-(4-Fluorophenyl)thiazole-2-carbaldehyde
  • 5-(2-Chlorophenyl)thiazole-2-carbaldehyde

Uniqueness

5-(2-Fluorophenyl)thiazole-2-carbaldehyde is unique due to the specific positioning of the fluorophenyl and carbaldehyde groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and pharmaceutical applications.

Properties

Molecular Formula

C10H6FNOS

Molecular Weight

207.23 g/mol

IUPAC Name

5-(2-fluorophenyl)-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C10H6FNOS/c11-8-4-2-1-3-7(8)9-5-12-10(6-13)14-9/h1-6H

InChI Key

UMAJOTJHHFOQLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(S2)C=O)F

Origin of Product

United States

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